molecular formula C17H16O2 B2425843 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde CAS No. 1408987-90-5

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde

Cat. No.: B2425843
CAS No.: 1408987-90-5
M. Wt: 252.313
InChI Key: YDCRTUGFTHETID-UHFFFAOYSA-N
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Description

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C17H16O2. It is a derivative of benzaldehyde, featuring a methoxy group attached to a 2,3-dihydro-1H-inden-5-yl moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with benzaldehyde in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzoic acid.

    Reduction: 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzoic acid
  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzyl alcohol
  • 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzylamine

Uniqueness

2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is unique due to its specific combination of the indene and benzaldehyde moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRTUGFTHETID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408987-90-5
Record name 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde
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